molecular formula C11H13NO4S2 B2842216 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide CAS No. 2034239-32-0

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide

Cat. No.: B2842216
CAS No.: 2034239-32-0
M. Wt: 287.35
InChI Key: SHNXAEDCRXNPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide is an organic compound that features a unique combination of furan, thiophene, and sulfonamide functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and thiophene rings suggests it may exhibit interesting electronic properties, while the sulfonamide group is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the intermediate 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethanol. This intermediate can be synthesized through a Grignard reaction where a furan-3-yl magnesium bromide reacts with thiophene-2-carbaldehyde, followed by hydrolysis.

The next step involves the sulfonation of the intermediate. Methanesulfonyl chloride is commonly used as the sulfonating agent, reacting with the hydroxyl group of the intermediate in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This often involves the use of continuous flow reactors to maintain precise control over reaction conditions. Additionally, the purification steps, such as recrystallization or chromatography, are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions to oxidize the furan and thiophene rings.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its antibacterial properties, and the presence of furan and thiophene rings may enhance its biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic properties. Its unique structure may contribute to the design of advanced materials for electronics or photonics.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or receptor binding. The furan and thiophene rings may interact with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-3-yl)-2-hydroxyethyl)methanesulfonamide: Lacks the thiophene ring, which may reduce its electronic properties.

    N-(2-(thiophen-2-yl)-2-hydroxyethyl)methanesulfonamide: Lacks the furan ring, which may affect its biological activity.

    N-(2-(furan-3-yl)-2-hydroxy-2-phenylethyl)methanesulfonamide: Contains a phenyl group instead of a thiophene ring, altering its electronic and steric properties.

Uniqueness

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide is unique due to the combination of furan and thiophene rings with a sulfonamide group. This structure provides a balance of electronic properties and biological activity, making it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S2/c1-18(14,15)12-8-11(13,9-4-5-16-7-9)10-3-2-6-17-10/h2-7,12-13H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNXAEDCRXNPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(C1=COC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.